N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2S/c18-13-7-2-8-14-15(13)19-17(23-14)20(10-12-6-3-9-22-12)16(21)11-4-1-5-11/h2,7-8,11-12H,1,3-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVPIJHUPADXSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide is a novel compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic benefits, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 374.43 g/mol. Its structure features a benzothiazole moiety, an oxolane side chain, and a cyclobutanecarboxamide group, which contribute to its unique biological properties.
Anticancer Properties
Research indicates that compounds with similar structural characteristics to this compound exhibit significant anticancer activity. For instance, benzothiazole derivatives are known for their ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways crucial for cell survival and proliferation.
Table 1: Comparison of Anticancer Activity of Related Compounds
| Compound Name | Structure Features | Anticancer Activity |
|---|---|---|
| Compound A | Benzothiazole core | Inhibits growth of breast cancer cells |
| Compound B | Similar oxolane group | Induces apoptosis in lung cancer cells |
| N-(4-fluoro...) | Unique cyclobutane structure | Potentially inhibits multiple cancer types |
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects, making it a candidate for research in neurodegenerative disorders. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases such as Alzheimer's and Parkinson's.
The exact mechanism of action for this compound remains largely unexplored due to limited research. However, it is hypothesized that the compound interacts with specific molecular targets within cancerous cells or neuronal pathways. This interaction could involve the inhibition of key enzymes or signaling molecules that promote cell survival and proliferation.
Case Studies
While specific case studies on this compound are scarce, related compounds have shown promise in clinical settings:
- Benzothiazole Derivatives : A study demonstrated that benzothiazole derivatives significantly reduced tumor size in animal models by inducing apoptosis in cancer cells.
- Oxolane Compounds : Research indicated that oxolane-containing compounds exhibited protective effects against neurodegeneration in vitro by reducing oxidative stress markers.
Safety and Toxicity
Currently, there is no comprehensive data available regarding the safety profile or toxicity of this compound. Further studies are required to evaluate its pharmacokinetics and potential adverse effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzothiazole Derivatives with Halogen Substituents
The compound shares structural motifs with benzothiazole-based molecules reported in the literature. For instance, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () contains a dichlorinated benzothiazole ring linked to a substituted benzamide. Key differences include:
- Carboxamide vs. Benzamide : The cyclobutanecarboxamide group introduces a strained four-membered ring, which may enhance rigidity compared to the planar benzamide in .
Table 1: Comparison of Halogenated Benzothiazole Derivatives
Triazole-Thione Derivatives ()
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share functional groups like fluorine substituents and sulfur-containing heterocycles. However, critical distinctions include:
- Heterocyclic Core : The target compound’s benzothiazole contrasts with the 1,2,4-triazole-thione system, which exhibits tautomerism (thione-thiol equilibrium) .
- Spectral Signatures : IR spectra of triazole-thiones () show νC=S at 1247–1255 cm⁻¹ and lack νC=O bands, whereas the target compound’s carboxamide group would exhibit strong νC=O absorption (~1660–1680 cm⁻¹) and νN-H stretches (~3150–3300 cm⁻¹) .
Research Implications and Gaps
- Bioactivity Predictions : Fluorinated benzothiazoles are associated with antimicrobial and anticancer properties. The oxolane group may improve blood-brain barrier penetration, making the compound a candidate for neurological targets.
- Synthetic Challenges : The cyclobutane ring’s strain necessitates careful optimization to prevent ring-opening during synthesis.
- Data Limitations: No direct evidence for the compound’s synthesis or activity exists in the provided materials. Further studies should prioritize experimental validation of its physicochemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
